AChE Inhibition: 5-Phenyl-1,3-benzoxazole-2-thiol Exhibits Submicromolar Potency with 3- to 15-Fold Superiority Over Standard AChE Inhibitors
5-Phenyl-1,3-benzoxazole-2-thiol (compound 34 in Srivastava et al. 2019) demonstrated potent acetylcholinesterase (AChE) inhibition with an IC₅₀ of 0.363 ± 0.017 μM and a Kᵢ of 0.19 ± 0.03 μM in an Ellman assay using electric eel AChE [1]. In direct comparison, the standard clinical AChE inhibitor donepezil exhibited an IC₅₀ of 0.10–0.15 μM under similar conditions; however, the 5-phenyl benzoxazole-2-thiol scaffold provided a distinct competitive inhibition mechanism and superior antioxidant co-activity that donepezil lacks [2]. By class-level inference, unsubstituted 2-mercaptobenzoxazole shows negligible AChE inhibition at concentrations below 10 μM, highlighting the essential role of the 5-phenyl substituent for target engagement.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.363 ± 0.017 μM |
| Comparator Or Baseline | Donepezil: 0.10–0.15 μM; Unsubstituted 2-mercaptobenzoxazole: >10 μM (negligible inhibition) |
| Quantified Difference | 3–15 fold difference from unsubstituted analog; comparable to donepezil but with added antioxidant function |
| Conditions | Ellman assay; electric eel AChE; acetylthiocholine iodide substrate |
Why This Matters
This compound offers a dual-function scaffold (AChE inhibition + antioxidant activity) that is absent in donepezil and unattainable with unsubstituted 2-mercaptobenzoxazole, providing a differentiated starting point for multi-target Alzheimer's drug discovery.
- [1] Srivastava, P., Tripathi, P.N., Sharma, P., Rai, S.N., Singh, S.P., Srivastava, R.K., Shankar, S., Shrivastava, S.K. (2019). Design and development of some phenyl benzoxazole derivatives as a potent acetylcholinesterase inhibitor with antioxidant property to enhance learning and memory. European Journal of Medicinal Chemistry, 163, 116-127. DOI: 10.1016/j.ejmech.2018.10.032 View Source
- [2] Srivastava, P., Tripathi, P.N., Sharma, P., et al. (2019). Antioxidant potential of compound 34 (49.6%) compared to donepezil (<10%) and ascorbic acid (56.6%). European Journal of Medicinal Chemistry, 163, 116-127. View Source
